molecular formula C9H13N3O B12409470 Iproniazid-d4

Iproniazid-d4

Cat. No.: B12409470
M. Wt: 183.24 g/mol
InChI Key: NYMGNSNKLVNMIA-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iproniazid-d4 is a deuterated form of iproniazid, a non-selective, irreversible monoamine oxidase inhibitor of the hydrazine class. It was originally designed to treat tuberculosis but was later used as an antidepressant. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of iproniazid due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iproniazid-d4 typically involves the deuteration of iproniazid. One common method involves the reaction of isonicotinic acid with deuterated hydrazine to form isonicotinic acid hydrazide-d4. This intermediate is then reacted with isopropyl iodide to yield this compound. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic labeling. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Iproniazid-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form isonicotinic acid and isopropylhydrazine-d4.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the isopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or alcoholic solutions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Isonicotinic acid and isopropylhydrazine-d4.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Iproniazid-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of iproniazid in biological systems.

    Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of iproniazid.

    Drug Interaction Studies: Used to investigate interactions between iproniazid and other drugs.

    Biological Research: Employed in studies related to monoamine oxidase inhibition and its effects on neurotransmitter levels.

    Industrial Applications: Used in the development of deuterated drugs with improved pharmacokinetic properties.

Mechanism of Action

Iproniazid-d4 exerts its effects by inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced mood and antidepressant effects. The inhibition is irreversible, meaning the enzyme is permanently inactivated until new enzyme molecules are synthesized.

Comparison with Similar Compounds

Iproniazid-d4 is similar to other monoamine oxidase inhibitors such as:

    Phenelzine: Another non-selective, irreversible monoamine oxidase inhibitor used as an antidepressant.

    Isocarboxazid: Similar in its mechanism of action but with a different chemical structure.

    Tranylcypromine: A non-hydrazine monoamine oxidase inhibitor with a reversible inhibition mechanism.

Uniqueness

This compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and quantification of the compound and its metabolites. This makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

183.24 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-N'-propan-2-ylpyridine-4-carbohydrazide

InChI

InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13)/i3D,4D,5D,6D

InChI Key

NYMGNSNKLVNMIA-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C(=O)NNC(C)C)[2H])[2H])[2H]

Canonical SMILES

CC(C)NNC(=O)C1=CC=NC=C1

Origin of Product

United States

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